1-(4-Methoxyphenyl)bicyclo[2.2.1]heptane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
62226-70-4 |
|---|---|
Molecular Formula |
C14H18O |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)bicyclo[2.2.1]heptane |
InChI |
InChI=1S/C14H18O/c1-15-13-4-2-12(3-5-13)14-8-6-11(10-14)7-9-14/h2-5,11H,6-10H2,1H3 |
InChI Key |
HUAAAOIIGSITCB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C23CCC(C2)CC3 |
Origin of Product |
United States |
Reaction Mechanisms and Reactivity of 1 4 Methoxyphenyl Bicyclo 2.2.1 Heptane Analogues
Mechanistic Pathways of Functional Group Transformations
Functional group transformations on the bicyclo[2.2.1]heptane core are highly dependent on the position of the reacting center. The unique stereoelectronic properties of this scaffold govern the mechanisms of oxidative cleavage, substitution, and elimination reactions.
Ozonolysis is a powerful organic reaction that cleaves unsaturated carbon-carbon bonds. For an analogue such as 1-(4-Methoxyphenyl)bicyclo[2.2.1]hept-2-ene, ozonolysis targets the double bond within the bicyclic system, leading to the formation of a dicarbonyl compound. The reaction proceeds through the well-established Criegee mechanism. digitellinc.comacs.org
The mechanism involves a sequence of cycloaddition and cycloreversion steps:
1,3-Dipolar Cycloaddition : Ozone acts as a 1,3-dipole and adds across the alkene double bond to form a highly unstable primary ozonide, also known as a molozonide (a 1,2,3-trioxolane). lookchem.com
Cycloreversion : The molozonide rapidly decomposes through a retro-1,3-dipolar cycloaddition. This cleavage breaks the carbon-carbon bond of the original double bond and one of the weak oxygen-oxygen bonds, yielding a carbonyl compound (an aldehyde or ketone) and a carbonyl oxide, often called the Criegee intermediate. digitellinc.comlookchem.com
Second 1,3-Dipolar Cycloaddition : The carbonyl and carbonyl oxide fragments then recombine in a different orientation via another 1,3-dipolar cycloaddition to form a more stable secondary ozonide (a 1,2,4-trioxolane). acs.org
For an unsymmetrical alkene within the bicyclic system, this process can lead to different fragmentation and recombination pathways. The resulting ozonide is typically not isolated but is subjected to a work-up procedure. A reductive work-up (e.g., with dimethyl sulfide (B99878) or zinc) cleaves the ozonide to yield aldehydes or ketones, whereas an oxidative work-up (e.g., with hydrogen peroxide) yields ketones and carboxylic acids. researchgate.net The ozonolysis of a cyclic alkene like a bicyclo[2.2.1]heptene analogue results in a single, linear molecule containing two carbonyl groups. researchgate.net
Table 1: Key Intermediates in the Ozonolysis of an Alkene
| Intermediate | Structure Name | Description |
| Primary Ozonide | 1,2,3-Trioxolane (Molozonide) | Initial, unstable adduct of ozone and the alkene. |
| Carbonyl Oxide | Criegee Intermediate | A zwitterionic species formed from molozonide decomposition. |
| Secondary Ozonide | 1,2,4-Trioxolane | A more stable, rearranged ozonide formed by recombination. |
Halogenated derivatives of bicyclo[2.2.1]heptane exhibit profound differences in reactivity towards nucleophilic substitution (SN) and elimination (E) reactions depending on the location of the halogen. The bridgehead position (C1) is notoriously unreactive under conditions that typically favor SN1 or SN2 pathways. acs.org
SN1 Inactivity : The SN1 mechanism requires the formation of a carbocation intermediate. A carbocation at the bridgehead of the bicyclo[2.2.1]heptane system is highly unstable. acs.org The rigid framework prevents the carbocation from adopting the ideal trigonal planar geometry of an sp²-hybridized carbon, leading to significant angle strain. This high-energy intermediate makes the SN1 pathway energetically inaccessible. acs.org
SN2 Inactivity : The SN2 mechanism involves a backside attack by the nucleophile, leading to an inversion of stereochemistry. In a 1-halobicyclo[2.2.1]heptane, the bicyclic structure completely shields the back of the C1-halogen bond, making a backside attack sterically impossible.
In contrast, halogenation at a non-bridgehead position, such as C2 (e.g., in 2-chlorobicyclo[2.2.1]heptane), allows for substitution and elimination reactions, although the rates and product distributions are still influenced by the steric environment. These reactions often compete. researchgate.net Elimination reactions (E2) are favored by strong, sterically hindered bases and proceed via removal of a proton from an adjacent carbon. researchgate.net Substitution reactions (SN2) can occur, but the approach of the nucleophile can be hindered by the bicyclic structure.
Table 2: Reactivity of Halogenated Bicyclo[2.2.1]heptanes
| Position of Halogen | SN1 Reactivity | SN2 Reactivity | E2 Reactivity | Mechanistic Reason for Inertness |
| C1 (Bridgehead) | Unreactive | Unreactive | Unreactive | Highly strained bridgehead carbocation; Steric hindrance to backside attack. acs.org |
| C2 (Non-bridgehead) | Possible | Possible | Possible | Reactions proceed but can be sterically hindered. |
Catalytic Reaction Mechanisms
Transition metal catalysis provides powerful methods for the functionalization of otherwise inert C-H bonds and the activation of strong C-N bonds in analogues of 1-(4-Methoxyphenyl)bicyclo[2.2.1]heptane.
Rhodium catalysts are particularly effective in mediating asymmetric 1,4-addition reactions and C-H functionalization. acs.org In processes involving bicyclic alkene ligands, a key mechanistic feature can be the migration of the metal center. For instance, in certain rhodium-catalyzed reactions, a 1,4-rhodium migration has been observed. marquette.edu This process involves the isomerization of an alkenylrhodium species, which can be a crucial step in dynamic kinetic resolution processes. acs.org
The mechanism for a rhodium-catalyzed C-H activation/functionalization cycle on the aromatic ring of a 1-aryl-bicyclo[2.2.1]heptane analogue typically involves:
C-H Activation : Coordination of a directing group to the rhodium center, followed by cyclometalation, where the rhodium atom inserts into an ortho C-H bond of the aryl group, forming a rhodacycle intermediate.
Migratory Insertion : The coordinated substrate (e.g., an alkene or alkyne) inserts into the rhodium-carbon bond.
Reductive Elimination : The final step involves reductive elimination, which forms the new C-C bond and regenerates the active rhodium catalyst. researchgate.net
In some cases, rhodium can also mediate hydride shifts, such as a 1,3-hydride shift, which can lead to racemization of chiral ligands and affect the stereochemical outcome of the reaction.
Ruthenium complexes can catalyze the challenging cleavage (activation) of typically inert carbon-nitrogen bonds. This strategy allows for the transformation of amines into other functional groups. The activation of C-N bonds in tertiary amines or aniline (B41778) derivatives has been demonstrated. digitellinc.comlookchem.com
One prominent mechanism involves the deaminative coupling of an aniline derivative with an organoboron reagent. lookchem.com The key C-N bond cleavage step is proposed to occur via oxidative addition of the C-N bond to the low-valent ruthenium center. A plausible catalytic cycle is:
Oxidative Addition : The C(aryl)-N bond of the substrate adds to the Ru(0) center, forming a Ru(II) intermediate.
Transmetalation : The arylboronate reagent transfers its organic group to the ruthenium center, displacing the amino group.
Reductive Elimination : The two organic groups on the ruthenium center couple and are eliminated, forming the new C-C bond and regenerating the catalytically active Ru(0) species.
Fragmentation Chemistry and Electron Transfer Processes
Mass spectrometry (MS) is a key analytical tool for studying the structure of bicyclo[2.2.1]heptane derivatives. Under electron ionization (EI), these molecules undergo characteristic fragmentation, providing structural insights. The rigid bicyclic framework strongly influences the fragmentation pathways.
Analysis of the mass spectra of various bicyclic alcohols and other derivatives reveals common fragmentation patterns. For the bicyclo[2.2.1]heptane skeleton, fragmentation is often initiated by the loss of substituents or by cleavage of the ring system itself. The presence of functional groups directs the fragmentation. For instance, in bicyclic alcohols, a common fragmentation is the loss of a water molecule.
Electron transfer processes are fundamental to techniques like electron transfer dissociation (ETD) in mass spectrometry, which can provide detailed structural information while preserving labile modifications. The fragmentation patterns observed in MS/MS experiments can be used to differentiate between isomers, which might be challenging by other methods. For example, the fragmentation of oxidized derivatives of benzovindiflupyr, which contains a bicyclo[2.2.1]heptane core, shows that the position of a hydroxyl group significantly alters the resulting mass spectrum.
Table 3: Common Mass Spectral Fragments for Bicyclic Systems
| Process | Description | Resulting Ion |
| Loss of Substituent | Cleavage of the bond connecting a functional group to the ring. | [M - R]⁺ |
| Dehydration | Loss of a water molecule from an alcohol derivative. | [M - H₂O]⁺ |
| Ring Cleavage | Fragmentation of the strained bicyclic core itself. | Various smaller carbocationic fragments. |
Dissociative Electron Transfer Mechanisms in Bicyclic Endoperoxides
The reactivity of bicyclic endoperoxides, which share the rigid bicyclo[2.2.1]heptane framework, has been extensively studied, particularly their behavior upon electron transfer (ET). The reduction of these compounds in aprotic solvents occurs through a concerted dissociative electron transfer (DET) mechanism. nih.gov This process involves the transfer of an electron to the σ* orbital primarily associated with the O-O bond, leading to its simultaneous cleavage. sci-hub.se The initial product of this DET is a distonic radical-anion, a reactive intermediate characterized by a spatially separated radical and an anion. nih.govsci-hub.se
For instance, the heterogeneous ET reduction of 1,4-diphenyl-2,3-dioxabicyclo[2.2.1]hept-5-ene was found to proceed via a concerted DET mechanism. nih.gov This reaction yields a distonic radical-anion where one oxygen atom bears a negative charge and the other holds an unpaired electron. nih.gov This intermediate is then typically reduced further in a second electron transfer step to form a cis-diol. nih.govsci-hub.se The study of these mechanisms provides significant insight into the structural parameters that influence the reduction of the peroxide bond. nih.gov Investigations into diphenyl-substituted bicyclic endoperoxides have allowed for the determination of key thermochemical parameters, highlighting some of the lowest bond dissociation energies (BDEs) ever reported for an O-O bond. nih.govresearchgate.net
| Parameter | Value |
|---|---|
| Standard Reduction Potential (E°) | -0.55 ± 0.15 V |
| O-O Bond Dissociation Energy (BDE) | 20 ± 3 kcal/mol |
Radical-Anion Chain Mechanisms and Biradical Intermediates
While the formation of a cis-diol via a two-electron mechanism is a common pathway for bicyclic endoperoxides, the intermediate distonic radical-anion can undergo alternative reactions depending on its structure. nih.govnih.gov In certain analogues, such as 1,4-diphenyl-2,3-dioxabicyclo[2.2.2]octane, the distonic radical-anion can undergo a β-scission fragmentation. nih.govresearchgate.net This fragmentation competes with the second electron transfer from the electrode and results in the formation of a localized radical anion and a neutral molecule, such as ethylene. nih.govresearchgate.net
This fragmentation event is significant because it can initiate a catalytic radical-anion chain mechanism, a process previously unreported for bicyclic endoperoxides. nih.govresearchgate.net The efficiency of this chain mechanism and the ratio of products are influenced by factors like the electrode potential and the presence of weak acids. nih.govresearchgate.net The study of these fragmentation pathways provides a deeper understanding of the differing reactivity between distonic radical anions and analogous neutral biradicals. nih.govresearchgate.net The structure of the bicyclic system plays a critical role; a slight modification can dramatically alter the reactive pathways available to the distonic radical-anion intermediate, determining whether it is simply reduced or undergoes fragmentation. sci-hub.se
Reactivity of Bridged Nitrogen Atoms in Azabicyclo[2.2.1]heptanes
Nitrogen Pyramidalization and Inversion Barriers
Azabicyclo[2.2.1]heptanes, as nitrogen-containing analogues, exhibit unique reactivity at the bridgehead nitrogen atom. These systems are known for their unusually high nitrogen inversion-rotation (NIR) barriers, a phenomenon sometimes referred to as the "bicyclic effect". nih.gov The distortion of the amide bond in these structures can arise from both twisting around the C-N bond and pyramidalization at the nitrogen atom. nih.gov In 7-azabicyclo[2.2.1]heptane derivatives, the bicyclic framework favors significant nitrogen pyramidalization. acs.org
The height of the inversion barrier is primarily determined by the geometry of the Cα-N-Cα tripyramid fragment and the energy of the sigma-orbitals of the Cα-Cβ bonds and the nitrogen lone pair. nih.gov The strain within the molecule, particularly the change in strain when moving from the ground state to the transition state of the inversion process, is a rate-determining factor. biu.ac.il For 7-azabicyclo[2.2.1]heptanes with β-unbranched N-substituents, a linear relationship exists between the N-inversion barriers and a parameter based on steric energy, allowing for the accurate prediction of these barriers. biu.ac.il
| N-Substituent | Inversion Barrier (kcal/mol) |
|---|---|
| N-isopropyl | 15.1 |
| N-butyl | 15.5 |
| N-isobutyl | 15.2 |
| N-tert-butyl | 17.0 |
Intramolecular Acylation and Rearrangement Pathways
The constrained geometry of the azabicyclo[2.2.1]heptane scaffold influences its participation in intramolecular reactions, leading to various rearrangement and cyclization products. Base-promoted heterocyclization is a key method for synthesizing the 7-azabicyclo[2.2.1]heptane core. acs.org For example, reacting alkyl N-(cis-3,trans-4-dibromocyclohex-1-yl)carbamates with sodium hydride promotes an intramolecular cyclization to yield 7-azabicyclo[2.2.1]heptane derivatives. acs.org The nature of the nitrogen-protecting group and the stereochemistry of the leaving groups significantly affect the outcome of these reactions. acs.org
Other intramolecular pathways have been explored to build upon this bicyclic system. Intramolecular carbolithiation reactions, initiated by tin-lithium exchange, have been successfully used to construct the 7-azabicyclo[2.2.1]heptane ring system from substituted pyrrolidines. acs.org Furthermore, complex polyfunctionalized azabicyclic peptidomimetics can be synthesized using intramolecular Ugi multicomponent reactions starting from a 7-azabicyclo[2.2.1]heptane-2-carboxylic acid derivative. researchgate.net Under certain conditions, rearrangement of the bicyclic scaffold itself can occur; for instance, some 2-azabicyclo[2.2.1]heptane derivatives can rearrange to the 2-azabicyclo[3.2.1]octane system via an aziridinium (B1262131) intermediate.
Stereochemical Investigations and Conformational Analysis
Stereoisomerism in Bridged Bicyclic Systems
The inherent structure of the bicyclo[2.2.1]heptane core gives rise to specific forms of stereoisomerism that dictate the spatial arrangement of substituents.
A hallmark of stereochemistry in substituted bicyclo[2.2.1]heptane systems is the existence of endo and exo isomers. This type of diastereomerism arises from the orientation of substituents relative to the main six-membered ring of the bicyclic structure. A substituent in the exo position is oriented anti, or away from, the longest bridge (C7), while a substituent in the endo position is oriented syn, or towards, the longest bridge.
In the case of 1-(4-Methoxyphenyl)bicyclo[2.2.1]heptane, the substituent is at the bridgehead carbon (C1). Bridgehead substitution does not directly involve endo/exo isomerism in the same way as substitution at the C2, C3, C5, or C6 positions. However, if additional substituents were present on the bicyclic framework, their spatial relationship to the 1-(4-methoxyphenyl) group would be defined using this nomenclature, leading to distinct diastereomers with different physical and chemical properties. The determination of endo/exo stereochemistry is typically accomplished using nuclear magnetic resonance (NMR) spectroscopy, where the coupling constants between protons on the bicyclic system provide clear indicators of their spatial orientation.
The bicyclo[2.2.1]heptane skeleton itself is achiral. However, the introduction of substituents can create chiral centers, leading to the existence of enantiomers and diastereomers. For this compound, the bridgehead carbon C1 and C4 are potential stereocenters. When the bicyclic system is unsymmetrically substituted, the molecule becomes chiral. google.com
Specifically for this compound, the C1 and C4 carbons are chiral centers. This gives rise to the possibility of enantiomeric pairs. If other substituents are introduced onto the bicyclo[2.2.1]heptane ring, multiple chiral centers can exist, leading to the formation of diastereomeric pairs. google.com For instance, substitution at the C2 position would create additional stereocenters, and the relative orientations of the substituents (endo/exo) would result in different diastereomers, each of which could exist as a pair of enantiomers.
Enantioselective Synthesis and Resolution
The synthesis of specific enantiomers of chiral bicyclo[2.2.1]heptane derivatives is of significant interest, often requiring specialized asymmetric synthetic methods or resolution techniques.
While specific methods for the enantioselective synthesis of this compound are not detailed in the literature, general strategies for related structures often involve the desymmetrization of a prochiral or meso starting material using a chiral catalyst. For instance, asymmetric Diels-Alder reactions are a powerful tool for constructing the bicyclo[2.2.1]heptane core with high enantioselectivity. An achiral diene and dienophile can react in the presence of a chiral Lewis acid catalyst to produce a chiral bicyclic product.
Another approach is the enantioselective functionalization of a pre-existing bicyclic system. For example, the desymmetrization of a meso-anhydride derived from the bicyclo[2.2.1]heptane framework can be achieved through alcoholysis using a chiral catalyst, yielding a chiral monoester. Organocatalysis has also emerged as a powerful method for the enantioselective synthesis of highly functionalized bicyclo[2.2.1]heptane derivatives.
For racemic mixtures of chiral bicyclo[2.2.1]heptane derivatives, chromatographic resolution is a common method to separate the enantiomers. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used technique. The differential interaction of the enantiomers with the chiral selector in the CSP allows for their separation.
Supercritical fluid chromatography (SFC) has gained prominence as a powerful technique for chiral separations due to its efficiency, speed, and reduced environmental impact compared to traditional HPLC. The use of supercritical carbon dioxide as the main component of the mobile phase allows for rapid separations. Chiral SFC has been successfully applied to the resolution of various bicyclic compounds and is a viable method for the separation of the enantiomers of this compound.
Below is a hypothetical table illustrating the kind of data that would be generated from a successful SFC resolution of this compound enantiomers.
| Enantiomer | Retention Time (min) | Peak Area (%) | Enantiomeric Excess (ee%) |
| Enantiomer 1 | 3.25 | 50.1 | 99.8 |
| Enantiomer 2 | 4.12 | 49.9 |
Conformational Preferences and Structural Dynamics
The rigid nature of the bicyclo[2.2.1]heptane system limits its conformational flexibility compared to monocyclic alkanes. However, the substituents on the ring can exhibit their own dynamic behavior.
For aryl-substituted norbornanes, such as this compound, a key conformational aspect is the rotation of the aryl group around the C1-C(aryl) single bond. Studies on structurally similar compounds, like 7,7-bis(4-methoxyphenyl)-1-phenylbicyclo[2.2.1]heptane, have utilized dynamic NMR spectroscopy to investigate the rotational barriers of the aryl groups. unibas.it These studies reveal that the steric hindrance imposed by the bicyclic framework can lead to restricted rotation of the aryl substituents. unibas.it
The energy barriers for these rotational processes can be determined by analyzing the changes in the NMR spectra at different temperatures. unibas.it In the case of this compound, the methoxy (B1213986) group on the phenyl ring can influence the electronic properties and potentially the rotational barrier of the phenyl group. The molecule will adopt a conformation that minimizes steric interactions between the phenyl group and the hydrogens on the bicyclic frame. X-ray diffraction studies of related triaryl norbornanes have confirmed the structures predicted by molecular mechanics calculations, providing a solid basis for understanding the conformational preferences in these systems. unibas.it
The table below presents representative data on rotational energy barriers for aryl groups in a related substituted norbornane (B1196662), illustrating the type of information gained from dynamic NMR studies.
| Compound | Rotating Group | Rotational Energy Barrier (kcal/mol) |
| 7,7-diphenyl-1-phenylbicyclo[2.2.1]heptane | Phenyl at C7 | 6.3 |
| 7,7-bis(4-methoxyphenyl)-1-phenylbicyclo[2.2.1]heptane | 4-Methoxyphenyl (B3050149) at C7 | 6.5 |
Conformation of the Bicyclo[2.2.1]heptane Skeleton (e.g., Boat Conformations)
The bicyclo[2.2.1]heptane framework, commonly known as norbornane, is a rigid bicyclic hydrocarbon. libretexts.org Its structure features a cyclohexane (B81311) ring constrained by a one-carbon bridge (C7), which locks the six-membered ring into a distinct boat conformation. libretexts.orguci.edu Unlike monocyclic cyclohexane, which readily interconverts between chair, twist-boat, and boat forms, the methylene (B1212753) bridge in bicyclo[2.2.1]heptane prevents this conformational flexibility. libretexts.org
This enforced boat geometry is a source of significant inherent strain within the molecule, estimated to be around 72 kJ/mol. libretexts.org The strain arises from two primary factors: torsional strain from eclipsing C-C bonds along the sides of the structure, and angle strain due to the deviation of bond angles from the ideal tetrahedral angle of 109.5°. libretexts.org The rigidity of this skeleton is a key feature, making norbornane and its derivatives valuable models for studying the effects of molecular geometry on reactivity and stereochemistry. stackexchange.com Electron diffraction studies have confirmed that norbornane exists in this bridged boat conformation. stackexchange.com
Influence of the 4-Methoxyphenyl Substituent on Molecular Conformation
The introduction of a 4-methoxyphenyl substituent onto the bicyclo[2.2.1]heptane skeleton, as in this compound, primarily influences the rotational dynamics around the single bond connecting the aryl group to the bicyclic core. While the bicyclo[2.2.1]heptane cage itself remains rigid, the orientation of the substituent is a key conformational variable.
Conformational Studies by Dynamic NMR on Aryl Substituted Norbornanes
Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for investigating the conformational dynamics of molecules, including the restricted rotation of substituents on the bicyclo[2.2.1]heptane framework. acs.orgnih.gov By analyzing the changes in NMR spectra at varying temperatures, particularly at very low temperatures (below -100 °C), researchers can quantify the energy barriers associated with conformational exchange processes, such as aryl-norbornane bond rotation. unibas.itnih.gov
In studies of aryl-substituted norbornanes, line shape analysis of the 13C NMR spectra is employed to measure these rotational barriers. acs.orgunibas.it For several 1,7,7-triaryl norbornanes, the free energy of activation (ΔG‡) for the rotation of phenyl and p-anisyl (4-methoxyphenyl) groups was found to be in the range of 6.0 to 7.9 kcal/mol. unibas.itnih.gov An exception was noted for a compound containing an o-anisyl group, where the steric hindrance resulted in a much higher rotational barrier of 14.4 kcal/mol. unibas.itnih.gov These DNMR experiments typically involve dissolving the sample in a solvent mixture capable of remaining liquid at low temperatures, such as CHF₂Cl and CHFCl₂, and carefully calibrating the temperature. acs.org
The data below, derived from studies on related compounds, illustrates the typical energy barriers measured for aryl group rotation on a norbornane skeleton. acs.org
| Compound | Rotating Group | Process | ΔG‡ (kcal/mol) |
|---|---|---|---|
| 7-(4-Methoxyphenyl)-1,7-diphenylbicyclo[2.2.1]heptane | p-Anisyl-C7 | Bond Rotation | 6.7 |
| 7-(4-Methoxyphenyl)-1,7-diphenylbicyclo[2.2.1]heptane | Phenyl-C1 | Bond Rotation | 7.5 |
| 7-(2-Methoxyphenyl)-7-(4-methoxyphenyl)-1-phenylbicyclo[2.2.1]heptane | p-Anisyl-C7 | Bond Rotation | 7.9 |
| 7-(2-Methoxyphenyl)-7-(4-methoxyphenyl)-1-phenylbicyclo[2.2.1]heptane | Phenyl-C1 | Bond Rotation | 6.0 |
| 7-(2-Methoxyphenyl)-7-(4-methoxyphenyl)-1-phenylbicyclo[2.2.1]heptane | o-Anisyl-C7 | Bond Rotation | 14.4 |
Evaluation of Conformational Preferences via X-ray Diffraction and Exit Vector Parameter (EVP) Methodologies
X-ray diffraction provides a precise method for determining the three-dimensional structure of molecules in the solid state, offering a static snapshot of the most stable conformation. For aryl-substituted norbornanes, X-ray analysis has been used to confirm the ground-state conformation, revealing the precise bond lengths, bond angles, and the spatial orientation of the substituents relative to the bicyclic core. unibas.itnih.gov These experimentally determined structures have been shown to be in excellent agreement with conformations predicted by molecular mechanics calculations. nih.gov
To further analyze and visualize the spatial arrangement of substituents on a molecular scaffold, the Exit Vector Parameter (EVP) methodology is employed. researchgate.net This computational approach is used to map the chemical space covered by disubstituted scaffolds. rsc.org In the EVP method, the bonds connecting the substituents to the core scaffold are treated as "exit vectors." researchgate.net The relative spatial orientation of these two substituents is then described by four geometric parameters: the distance (r) between the start points of the vectors, two angles (φ₁ and φ₂) describing the tilt of each vector, and a dihedral angle (θ). researchgate.net
By plotting these parameters, an Exit Vector Plot is generated, which is analogous to a Ramachandran plot for peptides. researchgate.net This plot reveals the preferred conformational regions for the substituents. rsc.org For bicyclic systems like bicyclo[2.2.1]heptane, the EVP tool, often used in conjunction with X-ray diffraction data, allows for a detailed classification of the conformational space and provides a rational basis for designing molecules with specific three-dimensional arrangements of functional groups, which is particularly valuable in fields like medicinal chemistry and materials science. researchgate.net
Following a comprehensive search for scientific literature and data, it has been determined that specific, publicly available experimental spectroscopic data for the compound This compound is not sufficient to generate a detailed and scientifically accurate article as per the requested outline.
Searches for ¹H NMR, ¹³C NMR, 2D NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for this specific molecule did not yield the detailed research findings necessary to populate the required sections and subsections. While data exists for structurally related but more complex derivatives containing the 4-methoxyphenyl and bicyclo[2.2.1]heptane moieties, utilizing such information would not be scientifically accurate for the specified compound and would deviate from the strict instructions provided.
The generation of a thorough and authoritative article requires access to published, peer-reviewed data which could not be located for "this compound" in the available resources. Therefore, to maintain scientific integrity and adhere to the explicit constraints of the request, the article on its spectroscopic characterization cannot be produced at this time.
Spectroscopic Characterization Methodologies
Electronic Structure Calculations
Electronic structure calculations are fundamental to modern chemistry, offering a window into the distribution of electrons within a molecule and, consequently, its stability and reactivity. For bicyclo[2.2.1]heptane derivatives, these methods have been particularly illuminating.
Ab initio molecular orbital (MO) and density functional theory (DFT) methods have been employed to investigate the structure and stability of bicyclo[2.2.1]heptane (norbornane) cation radicals. These studies are crucial for understanding the behavior of these species in electron transfer reactions. For the parent norbornane (B1196662) cation radical, calculations have explored its gas-phase structure, revealing details about bond lengths and angles that are not readily accessible through experimental techniques.
When a 4-methoxyphenyl (B3050149) group is introduced at the 1-position, as in 1-(4-Methoxyphenyl)bicyclo[2.2.1]heptane, the electronic landscape of the corresponding cation radical is significantly altered. The methoxy (B1213986) group, being a strong electron-donating group, plays a pivotal role in stabilizing the positive charge. DFT calculations on similar systems, such as protonated 1,5-bis-(2-methoxyphenyl)-1,4-pentadien-3-one, have demonstrated the influence of the methoxy group on the energetics of related species. nih.gov In the case of the this compound cation radical, the positive charge and spin density would be expected to be delocalized over the aromatic ring, a feature that can be quantified through computational analysis of the molecular orbitals.
The bonding within the bicyclo[2.2.1]heptane framework is characterized by significant ring strain. Computational methods allow for a detailed analysis of this strain and the distribution of electron density. Techniques such as Natural Bond Orbital (NBO) analysis can be used to probe the nature of the chemical bonds and identify key orbital interactions.
In this compound, the electron-donating nature of the methoxyphenyl group influences the electron distribution throughout the entire molecule. This effect can be visualized using molecular electrostatic potential (MEP) maps, which are generated from DFT calculations. These maps would show a region of high electron density around the oxygen atom of the methoxy group and the aromatic ring, indicating a site susceptible to electrophilic attack. Conversely, the bicyclo[2.2.1]heptane cage would exhibit a more neutral or slightly electron-deficient character.
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry is an indispensable tool for elucidating the mechanisms of complex organic reactions. By calculating the energies of reactants, transition states, and products, a detailed reaction pathway can be mapped out, providing insights into the factors that control reaction rates and stereoselectivity.
DFT calculations have been instrumental in understanding the mechanism of stereospecific cyclobutane (B1203170) synthesis. For instance, the formation of cyclobutanes from the contraction of pyrrolidines has been shown through DFT to proceed via a 1,4-biradical intermediate. acs.orgresearchgate.net The calculations revealed that the rate-determining step is the release of N2 to form an open-shell singlet 1,4-biradical, which then collapses in a barrierless fashion to yield the stereoretentive product. acs.orgresearchgate.net
These computational methodologies are applicable to the study of reactions involving the bicyclo[2.2.1]heptane skeleton. For example, the formation of a cyclobutane ring fused to the bicyclo[2.2.1]heptane framework could be modeled to predict the feasibility and stereochemical outcome of such a transformation. The calculations would involve locating the relevant transition states and intermediates, and the computed activation energies would provide a quantitative measure of the reaction kinetics.
Below is a hypothetical data table illustrating the kind of information that could be obtained from DFT calculations on a reaction forming a bicyclic cyclobutane.
| Species | Relative Gibbs Free Energy (kcal/mol) | Key Geometric Parameters (Å) |
| Reactants | 0.0 | - |
| Transition State | +17.7 | C-N bond breaking: 1.85 |
| 1,4-Biradical Intermediate | +5.2 | C...C distance: 2.60 |
| Product | -25.0 | New C-C bond: 1.58 |
Note: The data in this table is illustrative and based on analogous systems reported in the literature. acs.orgresearchgate.net
The ring-opening of oxiranes is a fundamental reaction in organic synthesis, and its mechanism has been the subject of numerous computational studies. Quantum-chemical calculations, including semi-empirical and DFT methods, have been used to investigate the acid- and base-catalyzed opening of epoxide rings. pleiades.online
For an oxirane fused to the bicyclo[2.2.1]heptane framework and bearing a 4-methoxyphenyl substituent, computational studies could predict the regioselectivity and stereoselectivity of the ring-opening. Under acidic conditions, the calculations would likely show that the protonation of the oxirane oxygen leads to a carbocation-like transition state, with the positive charge stabilized by the methoxyphenyl group. This would favor nucleophilic attack at the more substituted carbon. Under basic conditions, the calculations would likely predict that the nucleophile attacks the less sterically hindered carbon of the oxirane ring.
A summary of expected findings from a computational study on the oxirane ring opening of a derivative of this compound is presented below.
| Condition | Favored Site of Nucleophilic Attack | Key Stabilizing Interaction |
| Acidic | Tertiary Carbon | Delocalization of positive charge onto the methoxyphenyl ring |
| Basic | Secondary Carbon | Minimized steric hindrance |
Electron transfer (ET) is a key step in many organic reactions, and computational methods can provide valuable insights into the feasibility and mechanism of these processes. For molecules containing an electron-rich moiety like the 4-methoxyphenyl group, intramolecular electron transfer can play a crucial role in their reactivity.
Computational studies on systems with aromatic redox tags have shown that intramolecular single electron transfer (SET) from an electron-rich aromatic ring to a transient radical cation can be a key step in ring-closure reactions. acs.org In the context of this compound, if a radical cation were to be formed on the bicyclic framework, DFT calculations could be used to determine the thermodynamics and kinetics of intramolecular electron transfer from the methoxyphenyl group to the radical cation center. The calculations would involve determining the oxidation potentials of the individual moieties and the energetics of the resulting species. This would help to understand whether such an ET process is a plausible mechanistic step in reactions initiated by one-electron oxidation.
Computational and Theoretical Investigations
Computational and theoretical chemistry provides powerful tools for understanding the structure, energetics, and reactivity of molecules. For 1-(4-Methoxyphenyl)bicyclo[2.2.1]heptane, these methods offer insights into reaction mechanisms, conformational preferences, and electronic properties that are often difficult to obtain through experimental means alone.
Advanced Synthetic Applications and Building Block Utility
1-(4-Methoxyphenyl)bicyclo[2.2.1]heptane as a Versatile Synthon in Organic Synthesis
In organic synthesis, this compound serves as a versatile synthon, or synthetic building block, primarily due to the unique combination of its constituent parts. The bicyclo[2.2.1]heptane core provides a conformationally restricted and sterically defined scaffold. This rigidity is crucial for controlling the stereochemical outcomes of reactions at or near the bicyclic system. The bridgehead position of the substituent ensures that its steric influence is projected in a highly predictable manner.
The 4-methoxyphenyl (B3050149) group (anisyl group) is an electron-rich aromatic system that can influence the reactivity of the molecule. The methoxy (B1213986) group is an activating ortho-, para-director in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring. Furthermore, the aryl group can be a key element in reactions such as palladium-catalyzed cross-coupling, enabling the formation of more complex structures. acs.org The ether linkage of the methoxy group also presents a potential site for cleavage to reveal a phenol, adding another layer of synthetic versatility. This combination of a rigid aliphatic core and a modifiable aromatic moiety makes the compound a valuable precursor for creating diverse and complex molecular targets. researchgate.netnih.gov
Construction of Complex Molecular Architectures
The defined stereochemistry and conformational rigidity of the this compound scaffold are exploited in the synthesis of higher-order molecular structures, including spiroheterocyclic systems, tricyclic frameworks, and specialized ligands.
Spiroheterocycles, which feature two rings connected by a single common atom, are important structural motifs in many biologically active compounds. The bicyclo[2.2.1]heptane unit is an attractive component for such systems because it acts as a rigid, non-aromatic anchor, allowing for precise spatial orientation of functional groups on the heterocyclic portion of the molecule. thieme-connect.com
Table 1: Examples of Spiroheterocyclic Systems Derived from Bicyclo[2.2.1]heptane Precursors
| Spiroheterocycle Class | Synthetic Approach | Key Features | Reference(s) |
|---|---|---|---|
| Spiro-γ-lactams | [4+2] Cycloaddition with cyclopentadiene (B3395910) | Highly stereospecific; creates four stereocenters | acs.org |
| Spiro-indoline derivatives | Multi-component reaction | Forms novel 2-oxaspiro systems | rsc.org |
| Spiro-thiazolo-s-tetrazines | Condensation reactions | Creates bridgehead nitrogen heterocyclic systems | researchgate.netresearchgate.net |
| Spiro-furanones | Rh(II)-catalyzed O-H insertion followed by cyclization | Facile approach to medicinally relevant scaffolds | beilstein-journals.org |
The synthesis of tricyclic carbon frameworks from bicyclo[2.2.1]heptane derivatives involves the construction of a third ring fused onto the existing bicyclic structure. A common strategy begins with a norbornene (bicyclo[2.2.1]hept-2-ene) precursor, which can undergo cycloaddition to build the third ring. nih.govresearchgate.net
One established method is the [2+2] cycloaddition of dichloroketene, generated in situ, with a norbornene derivative. This reaction yields a dichlorinated tricyclo[4.2.1.02,5]nonenone skeleton. Subsequent chemical transformations, such as the reductive removal of chlorine atoms, can be performed to afford the final tricyclic framework. nih.govresearchgate.net If the synthesis starts with a norbornene bearing a 1-(4-methoxyphenyl) group, this substituent would be located at a bridgehead position of the final tricyclic product. Such rigid, polycyclic structures are of interest in medicinal chemistry and materials science due to their well-defined shapes.
Table 2: Synthetic Sequence for Tricyclic Framework Construction
| Step | Reaction | Reagents | Intermediate/Product | Purpose | Reference(s) |
|---|---|---|---|---|---|
| 1 | Dichloroketene Cycloaddition | Trichloroacetyl chloride, activated Zinc, Norbornene derivative | Dichlorinated tricyclo[4.2.1.02,5]nonenone | Forms the third ring via [2+2] cycloaddition | nih.govresearchgate.net |
| 2 | Dechlorination | Zinc dust, Ammonium chloride | Tricyclo[4.2.1.02,5]nonenone | Removes chlorine atoms to simplify the structure | nih.govresearchgate.net |
| 3 | Further Functionalization | e.g., Condensation with aldehydes | Chalcone-like tricyclic derivatives | Elaboration of the core structure for specific applications | nih.govresearchgate.net |
The rigid and predictable geometry of the bicyclo[2.2.1]heptane scaffold makes it an excellent platform for designing specialized ligands for transition-metal catalysis and for creating molecules that bind to biological receptors. The fixed spatial arrangement of substituents on the norbornane (B1196662) framework can lead to high levels of stereocontrol in asymmetric catalysis.
Research into hybrid cycloolefin ligands for palladium catalysis has explored the impact of different aryl substituents on the olefin component. researchgate.net In this context, a ligand featuring a 4-methoxyphenyl group was synthesized and studied, demonstrating the direct use of this moiety in catalyst development. The electronic properties of the methoxy group can tune the behavior of the catalytic center. researchgate.net Additionally, bicyclo[2.2.1]heptane derivatives containing a 4-methoxyphenyl group have been incorporated into peptide-based ligands, where the rigid scaffold helps to constrain the peptide's conformation. rug.nl In medicinal chemistry, the bicyclo[2.2.1]heptyl ring has been used as a replacement for other cyclic structures, like a cyclohexyl ring, in the design of ligands for specific biological targets such as the 5-HT1A receptor. researchgate.net
Future Research Directions
Deeper Mechanistic Understanding of Complex Transformations
While the synthesis of related bicyclo[2.2.1]heptane cores has been documented, a detailed mechanistic understanding of the complex transformations they can undergo is an area ripe for exploration. Future research should employ a combination of experimental techniques, such as kinetic studies, isotopic labeling, and in-situ spectroscopic analysis, to elucidate the reaction mechanisms involved in both the synthesis and subsequent reactions of 1-(4-methoxyphenyl)bicyclo[2.2.1]heptane. For example, a deeper understanding of the factors controlling regioselectivity and stereoselectivity in functionalization reactions of the bicyclic scaffold would enable more precise molecular design. Mechanistic insights into rearrangement reactions, which are common for bicyclic systems, could also uncover novel synthetic routes to complex molecular architectures.
Exploration of New Derivatization Strategies and Functionalization Patterns
To expand the potential applications of this compound, a systematic exploration of new derivatization strategies is essential. Research efforts should focus on introducing a wide range of functional groups at various positions on both the bicyclo[2.2.1]heptane framework and the methoxyphenyl ring. This would generate a library of novel derivatives with diverse physicochemical properties. For instance, the introduction of polar functional groups could enhance aqueous solubility, which is often a desirable trait for pharmaceutical candidates. Conversely, the addition of lipophilic moieties could improve membrane permeability. The investigation of late-stage functionalization techniques would be particularly valuable, as it would allow for the rapid diversification of advanced intermediates.
| Potential Derivatization Site | Example Functional Group | Potential Impact on Properties |
| Bicyclo[2.2.1]heptane Core | Hydroxyl (-OH) | Increased polarity, potential for hydrogen bonding |
| Bicyclo[2.2.1]heptane Core | Amino (-NH2) | Basicity, potential for salt formation |
| Methoxyphenyl Ring | Halogens (F, Cl, Br) | Modulation of electronic properties, metabolic stability |
| Methoxyphenyl Ring | Nitro (-NO2) | Electron-withdrawing group, synthetic handle |
Advanced Computational Studies for Predictive Design and Reactivity
The integration of advanced computational chemistry can significantly accelerate the research and development process for this compound and its derivatives. Future work should leverage quantum mechanical calculations, such as Density Functional Theory (DFT), to predict the reactivity of different positions on the molecule, guiding synthetic efforts towards the most feasible functionalization strategies. Molecular dynamics (MD) simulations could provide insights into the conformational preferences of the bicyclic system and its interactions with biological macromolecules, such as enzymes and receptors. Furthermore, quantitative structure-activity relationship (QSAR) studies could be employed to build predictive models that correlate the structural features of derivatives with their biological activities, thereby facilitating the rational design of more potent and selective compounds.
Integration of Multiple Research Methodologies for Holistic Understanding
A truly comprehensive understanding of this compound will be achieved through the integration of multiple research methodologies. Future projects should be designed to combine synthetic chemistry, mechanistic studies, computational modeling, and biological evaluation in a synergistic manner. For example, the synthesis of a focused library of derivatives could be guided by computational predictions. The biological screening of these compounds would then provide experimental data to refine the computational models, creating a feedback loop that drives the design of improved molecules. This holistic approach, which bridges theoretical predictions with experimental validation, will be crucial for unlocking the full scientific and practical potential of this compound.
Q & A
Q. What synthetic strategies enable enantioselective access to 1-(4-Methoxyphenyl)bicyclo[2.2.1]heptane for drug discovery?
Enantioselective synthesis can leverage chiral auxiliaries (e.g., bornanesultam) or transition-metal catalysts with ligands like dibenzyldiene or diphonane. These methods exploit the bicyclo[2.2.1]heptane scaffold's rigidity to control stereochemistry, critical for bioactive molecules such as LMV-6015 and AMG 221 . Key steps include formal [4+2] cycloadditions or asymmetric cross-coupling reactions, with diastereomeric ratios monitored via chromatography .
Q. How can structural isomerism (endo/exo) in bicyclo[2.2.1]heptane derivatives be analyzed experimentally?
Nuclear magnetic resonance (NMR) spectroscopy, particularly double-resonance experiments, is essential for distinguishing endo and exo isomers. For example, in 5-substituted derivatives, coupling constants and spatial proximity of protons provide diagnostic signals. X-ray crystallography may further validate stereochemical assignments .
Q. What computational methods predict the stability and electronic properties of bicyclo[2.2.1]heptane derivatives?
Density functional theory (DFT) calculations are used to compute heat of formation (HOF), bond dissociation energies, and frontier molecular orbitals. These parameters correlate with stability and reactivity, as demonstrated in studies on nitro-functionalized derivatives for high-energy materials .
Advanced Research Questions
Q. How does strain energy in the bicyclo[2.2.1]heptane system influence reaction pathways involving carbonium ions or radicals?
The high bridgehead strain (~22.5 kcal/mol for bicyclo[2.2.2]octane analogs) destabilizes carbonium ions but facilitates radical and electrophilic reactions. For instance, free-radical halogenation at bridgehead positions proceeds efficiently, whereas carbonium ion rearrangements require stabilizing substituents .
Q. What strategies optimize stereochemical control in prostaglandin synthesis using bicyclo[2.2.1]heptane intermediates?
Stereoselective functionalization relies on intermediates like 5-[4(5)-imidazolyl]bicyclo[2.2.1]hept-2-yl esters. By varying the order of side-chain introduction (e.g., carboxylic acid vs. hydroxyoctene chains), stereochemical outcomes are tailored for Fβ prostaglandins. Kinetic resolution and chiral HPLC aid in isolating enantiopure products .
Q. How do electron-withdrawing substituents (e.g., fluorine, nitro groups) modulate the detonation performance of bicyclo[2.2.1]heptane derivatives?
Substituents like -NO2 or -CF2 increase density and oxygen balance, enhancing detonation velocity (D) and pressure (P). Computational models (e.g., Kamlet-Jacobs equations) predict performance using HOF and molecular volume data. For example, 2-(2,2-difluorovinyl) derivatives show improved thermal stability compared to nitro analogs .
Q. What protecting group strategies are effective for hydroxyl-functionalized bicyclo[2.2.1]heptane amines during nucleoside analog synthesis?
Benzyl ethers or tert-butyldimethylsilyl (TBS) groups are commonly used to protect hydroxyl moieties. Post-functionalization, deprotection is achieved via hydrogenolysis (for benzyl) or fluoride-based cleavage (for TBS), as reported in antitumor nucleoside analog studies .
Q. How can iron-catalyzed cross-coupling reactions be adapted for alkyl-functionalized bicyclo[2.2.1]heptane derivatives?
Phosphine-free iron catalysts enable coupling of non-activated secondary alkyl halides (e.g., 2-iodobicyclo[2.2.1]heptane) with Grignard reagents. Optimized conditions (THF solvent, 0°C to RT) yield products like 2-(dec-1-yn-1-yl)bicyclo[2.2.1]heptane with 70% efficiency. Diastereoselectivity is controlled by steric effects in the bicyclic framework .
Methodological Notes
- Data Contradictions : Strain energy models (e.g., Bartlett-Knox estimates) may conflict with experimental reactivity; recalibrate computational parameters using kinetic data .
- Advanced Characterization : Combine NMR, X-ray, and mass spectrometry to resolve structural ambiguities in polyfunctional derivatives .
- Safety Protocols : Nitro- or fluoro-substituted derivatives require stringent handling due to explosive or toxic byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
